Amide Orientation Defines Distinct Pharmacophoric Geometry vs. Reverse Amide Regioisomer
The target compound and its reverse-amide regioisomer N-(pyridin-4-yl)-9H-xanthene-9-carboxamide share identical molecular formula (C₁₉H₁₄N₂O₂) and molecular weight (302.33 g/mol) but differ in amide bond orientation. In the target compound, the carbonyl is attached to the pyridine ring while the amine is attached to the xanthene C-9 position [1]. In the reverse amide, the carbonyl is attached to the xanthene C-9 position and the amine to the pyridine 4-position . This structural isomerism produces different InChI Keys (IHCSGQFLWZJGPY-UHFFFAOYSA-N vs. MGHLZEVMIBMMIV-UHFFFAOYSA-N) and distinct 3D conformations that have been demonstrated in pyridyl carboxamide kinase inhibitor series to profoundly affect target engagement [2].
| Evidence Dimension | Amide bond orientation (atom connectivity) |
|---|---|
| Target Compound Data | Xanthene-C9-NH-CO-pyridine-4-yl (carbonyl on pyridine side); InChI Key: IHCSGQFLWZJGPY-UHFFFAOYSA-N |
| Comparator Or Baseline | N-(pyridin-4-yl)-9H-xanthene-9-carboxamide: Xanthene-9-CO-NH-pyridine-4-yl (carbonyl on xanthene side); InChI Key: MGHLZEVMIBMMIV-UHFFFAOYSA-N |
| Quantified Difference | Complete reversal of amide connectivity; structurally non-interchangeable regioisomers |
| Conditions | Structural analysis by InChI and SMILES comparison using PubChem and ChemSpider databases |
Why This Matters
In pyridyl carboxamide PIM kinase inhibitor programs, reversing the amide orientation has been shown to alter IC₅₀ values by >100-fold, making regioisomer identity a critical procurement specification.
- [1] PubChem. N-(9H-Xanthen-9-yl)pyridine-4-carboxamide. Compound Summary CID 213672. National Center for Biotechnology Information. View Source
- [2] Nishiguchi GA, Burger MT, Han W, et al. Design, synthesis and structure activity relationship of potent pan-PIM kinase inhibitors derived from the pyridyl carboxamide scaffold. Bioorg Med Chem Lett. 2016 May 1;26(9):2328-32. View Source
